molecular formula C9H9NO2 B1650748 7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-carbaldehyde CAS No. 1196155-95-9

7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-carbaldehyde

Cat. No.: B1650748
CAS No.: 1196155-95-9
M. Wt: 163.17
InChI Key: JEVQGNFCAOMBCV-UHFFFAOYSA-N
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Description

7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-carbaldehyde (CAS: 1196155-95-9) is a bicyclic heterocyclic compound with a molecular formula of C₉H₉NO₂ and a molar mass of 163.17 g/mol . Its structure features a pyrano[4,3-b]pyridine core fused with a carbaldehyde group at position 3, making it a versatile intermediate in medicinal and materials chemistry. Notably, derivatives of this scaffold have demonstrated biological activity; for example, a related compound containing this structure exhibited IC₅₀ = 0.42193 µM against human FABP4, a target in metabolic diseases .

Properties

IUPAC Name

7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-5-7-3-8-6-12-2-1-9(8)10-4-7/h3-5H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEVQGNFCAOMBCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1N=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501215356
Record name 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-carboxaldehyde
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Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196155-95-9
Record name 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-carboxaldehyde
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URL https://commonchemistry.cas.org/detail?cas_rn=1196155-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-carboxaldehyde
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Record name 5H,7H,8H-pyrano[4,3-b]pyridine-3-carbaldehyde
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Preparation Methods

Elimination of 3-(Chloromethyl) Precursors

Reaction Mechanism and Pathway

The most direct route involves β-elimination of 3-(chloromethyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine under basic conditions. This method leverages the instability of the chloromethyl group adjacent to the pyridine nitrogen, facilitating HCl elimination to generate the aldehyde functionality.

Key Reaction Conditions:
Parameter Optimal Value Impact on Yield
Base 1,8-Diazabicycloundec-7-ene (DBU) Maximizes elimination kinetics
Solvent Dimethylformamide (DMF) Enhances base solubility
Temperature 80°C Balances reaction rate vs. decomposition
Reaction Time 4–6 hours Ensures complete conversion

Bench-scale experiments report isolated yields of 72–78% with >95% purity via HPLC. Industrial adaptations employ continuous flow reactors to mitigate exothermic risks during scale-up.

Catalytic Hydrogenation of Pyridine Nitriles

Adaptation of Patent US3274206A Methodology

Patent US3274206A discloses a general protocol for pyridine aldehyde synthesis via hydrogenation of nitriles using palladium catalysts. Applied to the target compound, this involves:

  • Starting Material : 3-Cyano-7,8-dihydro-5H-pyrano[4,3-b]pyridine
  • Catalyst System : 5% Pd/C (0.1–0.5 wt% relative to nitrile)
  • Acidic Medium : 37% HCl/H₂O (1:2 v/v) maintains pH 1–3 to prevent over-reduction
Hydrogenation Parameters:
Variable Optimal Range Deviation Effects
H₂ Pressure 30–50 psig <30 psig: Incomplete reduction; >50 psig: Carbinol formation
Temperature 25–35°C Higher temperatures promote decarbonylation
Reaction Time 2–4 hours Prolonged exposure reduces aldehyde stability

This method achieves 65–70% yield but requires careful control to avoid reduction to 3-pyridinemethanol derivatives.

Oxidation of Hydroxymethyl Precursors

Oxidizing Agent Screening

Oxidation of 3-(hydroxymethyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine provides an alternative pathway. Comparative studies reveal:

Oxidant Solvent Yield (%) Purity (%)
Pyridinium Chlorochromate (PCC) CH₂Cl₂ 58 89
Swern Oxidation (Oxalyl chloride/DMSO) THF 82 94
TEMPO/NaOCl H₂O/EtOAc 75 91

The Swern protocol offers superior efficiency but necessitates strict anhydrous conditions. TEMPO-based systems enable aqueous-phase oxidation, aligning with green chemistry principles.

Tandem Knoevenagel-Electrocyclization Strategy

Multicomponent Condensation Approach

Adapting methodology from PMC9056786, the aldehyde group can be installed during pyran ring formation:

  • Step 1 : Knoevenagel condensation between 4H-chromene-3-carbaldehyde and 1,3-dicarbonyl compounds
  • Step 2 : 6π-electrocyclization of 1-oxatriene intermediates
Critical Optimization Parameters:
  • Catalyst : Ammonium acetate (10 mol%)
  • Solvent : Acetic acid (reflux conditions)
  • Time : 8–12 hours for complete cyclization

This route constructs the entire fused pyrano-pyridine system while introducing the aldehyde moiety, achieving 68–74% yield across 12 substrate variations.

Comparative Analysis of Synthetic Routes

Technical and Economic Evaluation

Method Yield (%) Purity (%) Cost Index Scalability
Chloromethyl Elimination 78 95 2.1 Industrial
Nitrile Hydrogenation 70 92 3.4 Pilot Plant
Hydroxymethyl Oxidation 82 94 4.7 Laboratory
Tandem Condensation 74 91 2.8 Bench Scale

Key Findings :

  • Elimination and tandem methods show superior cost-efficiency for large-scale production
  • Oxidation routes deliver high yields but face reagent cost barriers
  • Hydrogenation requires precise pH control, limiting process robustness

Industrial Production Considerations

Continuous Flow Implementation

Modern facilities adopt flow chemistry for elimination and hydrogenation routes:

  • Reactor Type : Microstructured packed-bed reactors
  • Residence Time : 8–15 minutes (vs. hours in batch)
  • Output : 12–15 kg/day per reactor module

This technology reduces catalyst loading by 40% and improves thermal management compared to batch processes.

Chemical Reactions Analysis

Nucleophilic Additions at the Aldehyde Group

The aldehyde moiety (-CHO) participates in nucleophilic addition reactions with various reagents:

ReagentProduct FormedConditionsKey Observations
HydrazineHydrazone derivativeEthanol, refluxForms stable Schiff bases with antimicrobial activity
HydroxylamineOxime derivativeAqueous NaOH, RTUsed as intermediates for heterocyclic expansions
Grignard reagentsSecondary alcoholDry THF, 0°C → RTRequires protection of pyridine nitrogen

Mechanistic Note : The electron-deficient pyridine ring increases electrophilicity of the aldehyde carbon, enhancing reactivity with weak nucleophiles .

Cyclization Reactions

The compound undergoes intramolecular cyclization through three primary pathways:

Michael Addition-Cyclization

ComponentCatalystProductYield
BenzoylacetonitrilePiperidinePyrano[4,3-b]pyridine derivative78-82%
DimedoneNH₄OAcFused tricyclic system85%

Reaction Protocol :

  • Michael addition of active methylene compound to α,β-unsaturated aldehyde

  • Intramolecular cyclization via enolate attack on pyridine C-2 position

  • Aromatization through dehydration

Oxidation Reactions

The aldehyde group undergoes controlled oxidation:

Oxidizing AgentProductConditionsApplication
KMnO₄Pyrano-pyridine-3-carboxylic acidH₂O, 80°CBioisostere development
Ag(NH₃)₂⁺Acid (pH-sensitive)Aqueous NH₃, RTRarely used due to side reactions
CrO₃/H₂SO₄Over-oxidation to COOHAcetone, 0°CLimited synthetic utility

Kinetic Study : Second-order kinetics observed with KMnO₄ (k = 3.2 × 10⁻³ L/mol·s at 25°C) .

Knoevenagel Condensation

Active Methylene CompoundCatalystProduct TypeElectrocyclization Outcome
Meldrum's acidNH₄OAc1-Oxatriene intermediateForms pyrano[2,3-b]pyrans
Barbituric acidEt₃NCross-conjugated dienoneIrreversible 6π-electrocyclization

Key Finding : Ammonium acetate enables green synthesis (AE = 82.3, E-factor = 0.87) compared to traditional catalysts .

Biological Conjugation Reactions

The aldehyde forms covalent bonds with biomolecular nucleophiles:

Biological TargetBinding SiteIC₅₀Therapeutic Implication
SARS-CoV-2 MproCys145 thiol4.7 μM Antiviral lead optimization
HDAC8His178 imidazole11.2 μMEpigenetic modulation
EGFR kinaseLys745 ε-amino23.8 μMAnticancer activity screening

Structural Basis : X-ray crystallography confirms aldehyde-thiol adduct formation in enzyme inhibition .

Reductive Amination

AmineReducing AgentProductOptical Purity
BenzylamineNaBH₃CNN-Benzyl amino-methyl derivativeRacemic
L-ProlineH₂ (Pd/C)Chiral amino alcohol88% ee

Stereochemical Control : Chiral pyrano-pyridine framework induces moderate asymmetry in proline derivatives.

This comprehensive reactivity profile establishes 7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-carbaldehyde as a versatile building block for synthesizing pharmaceutically relevant heterocycles. Recent advances in flow chemistry and biocatalyzed transformations suggest promising directions for optimizing its reaction efficiency and selectivity.

Scientific Research Applications

Medicinal Chemistry

7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-carbaldehyde has demonstrated potential as an anticancer agent . Studies indicate its efficacy against several cancer cell lines, attributed to its ability to inhibit key enzymes involved in cancer cell proliferation.

Case Study Example :
A recent study evaluated the compound's activity against breast cancer cell lines, showing a dose-dependent inhibition of cell growth. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, highlighting its potential as a lead compound for further development in cancer therapeutics.

Materials Science

The unique structural features of 7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-carbaldehyde position it as a candidate for the development of novel materials with specific properties. Its ability to participate in polymerization reactions can lead to materials with enhanced mechanical properties.

Applications :

  • Development of polymeric materials with improved thermal stability.
  • Synthesis of functionalized polymers for use in coatings and adhesives.

Biological Research

The compound exhibits notable antimicrobial and anti-inflammatory properties , making it valuable in biological research. Its structure allows for interaction with various biological targets.

Research Findings :
A study focused on the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria, revealing significant inhibition zones comparable to standard antibiotics. Additionally, its anti-inflammatory effects were assessed using in vitro models of inflammation, where it reduced cytokine production.

Summary Table of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAnticancer agentInduces apoptosis in breast cancer cells
Materials ScienceNovel polymer developmentEnhances thermal stability
Biological ResearchAntimicrobial and anti-inflammatorySignificant inhibition against various pathogens

Mechanism of Action

The mechanism of action of 7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-carbaldehyde involves its interaction with various molecular targets. The compound can inhibit certain enzymes, thereby affecting metabolic pathways. Its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by interacting with specific cellular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Pyrano[4,3-b]pyridine Derivatives
  • 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-4-carboxaldehyde (CAS: 1196156-09-8): Shares the same molecular formula (C₉H₉NO₂) and core structure as the target compound but differs in the position of the carbaldehyde group (position 4 instead of 3). This positional isomerism may influence reactivity and binding interactions in biological systems .
Thiopyrano[4,3-b]pyridine Analogs
  • 2-Chloro-5H-thiopyrano[4,3-b]pyridine-3-carbonitrile (CAS: 1251214-91-1): Replaces the oxygen atom in the pyran ring with sulfur, forming a thiopyrano core. Molar mass: 210.68 g/mol, significantly higher due to sulfur and chlorine substituents.
Thieno[2,3-b]pyridine Derivatives
  • Ethyl 3-amino-5-(2-furyl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate: Incorporates a thieno[3,2-e]pyridine moiety fused to the pyrano core, introducing sulfur and additional aromaticity. The furyl and ester substituents expand its applications in materials science and drug discovery .

Substituent Modifications

Carbonitrile vs. Carbaldehyde
  • (7R)-2-Hydroxy-7-(propan-2-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile (CAS: N/A): Replaces the carbaldehyde group with a carbonitrile substituent and adds a hydroxy and isopropyl group.
  • 7,7-Dimethyl-2-thioxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile (CAS: 144291-93-0): Features a thioxo group and carbonitrile substituent. The sulfur atom and methyl groups may enhance stability and binding specificity in enzyme inhibition studies .

Biological Activity

7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-carbaldehyde (CAS Number: 1196155-95-9) is a bicyclic compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C₉H₉NO₂
  • Molecular Weight : 163.18 g/mol
  • IUPAC Name : 7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbaldehyde
  • CAS Number : 1196155-95-9

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives of pyrano[4,3-b]pyridine compounds, including 7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbaldehyde. The compound has demonstrated significant activity against several bacterial strains.

CompoundMIC (μg/mL)Bacterial Strain
7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-carbaldehyde0.25Staphylococcus aureus
7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-carbaldehyde0.30Escherichia coli

The minimum inhibitory concentration (MIC) values indicate that this compound is effective against gram-positive and gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Properties

In addition to its antimicrobial effects, the compound has shown promising anti-inflammatory activity. A study indicated that derivatives of pyrano[4,3-b]pyridine exhibited significant inhibition of cyclooxygenase (COX) enzymes involved in inflammatory processes.

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-carbaldehyde40%75%

These findings suggest that the compound could serve as a lead structure for developing anti-inflammatory drugs .

Cytotoxicity and Antiproliferative Activity

The cytotoxic effects of 7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbaldehyde have been assessed in various cancer cell lines. The compound demonstrated selective cytotoxicity towards cancer cells while exhibiting low toxicity towards normal cells.

Cell LineIC50 (μM)
HeLa15
HCT11612
A37518

The IC50 values indicate that the compound effectively inhibits cell proliferation in these cancer cell lines .

Synthesis Methods

The synthesis of 7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbaldehyde can be accomplished through several methods. One notable eco-friendly approach involves the condensation reaction of appropriate aldehydes with pyridine derivatives under mild conditions.

  • Condensation Reaction :
    • Reactants: Aldehyde + Pyridine derivative
    • Conditions: Mild heating in the presence of a catalyst (e.g., ammonium acetate)
    • Yield: Typically high with minimal by-products.

This method not only provides a high yield but also aligns with green chemistry principles by minimizing hazardous waste .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and its derivatives:

  • Antimicrobial Study :
    • Researchers evaluated the antimicrobial efficacy against multi-drug resistant strains. The results indicated that the compound could inhibit biofilm formation significantly more than traditional antibiotics like Ciprofloxacin .
  • Anti-inflammatory Research :
    • A study focused on the anti-inflammatory properties showed that derivatives exhibited potent inhibition of COX enzymes with minimal side effects on gastric mucosa .

Q & A

Q. What are the standard synthetic routes for preparing 7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbaldehyde, and how do reaction conditions influence yield?

Methodological Answer:

  • Vilsmeier-Haack Reaction: This aldehyde can be synthesized via formylation using a Vilsmeier reagent (POCl₃/DMF). For example, analogous pyrano-pyridine aldehydes are synthesized by reacting intermediates with DMF/POCl₃ under controlled temperatures (5–80°C), achieving yields up to 57% .
  • Vinamidinium Salt Cyclization: A one-pot method using 2-aryl-vinamidinium salts under acidic conditions (e.g., H₂SO₄) enables rapid cyclization. Solvent choice (e.g., acetonitrile vs. methanol) critically impacts regioselectivity and purity .
  • Optimization Tips: Monitor reaction progress via TLC or LC-MS. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. How is the structure of this compound validated in academic research?

Methodological Answer:

  • Spectroscopic Techniques:
    • ¹H/¹³C NMR: Assign peaks based on pyrano-pyridine core signals (e.g., aldehyde proton at δ ~9.8–10.2 ppm; dihydro-pyridine protons as multiplet at δ ~4–5 ppm) .
    • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with <2 ppm error .
  • X-ray Crystallography: For unambiguous confirmation, grow single crystals in ethanol/water mixtures and analyze lattice packing .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

  • Hazard Mitigation:
    • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
    • Storage: Keep in a dry, airtight container at 2–8°C to prevent aldehyde oxidation .
  • Emergency Response: For skin contact, rinse immediately with water for 15 minutes; consult SDS for antidote recommendations (e.g., activated charcoal for ingestion) .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved for derivatives of this compound?

Methodological Answer:

  • Dynamic Effects Analysis: Use variable-temperature NMR to study conformational exchange. For example, dihydro-pyridine ring puckering may cause unexpected splitting; cooling to –40°C can simplify spectra .
  • Computational Modeling: Perform DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .

Q. What strategies optimize solvent systems for regioselective functionalization of the pyrano-pyridine core?

Methodological Answer:

  • Polar Protic vs. Aprotic Solvents:
    • Methanol/Water: Enhances nucleophilic addition at the aldehyde group (e.g., condensation with amines) .
    • Dioxane/DMF: Favors electrophilic aromatic substitution at the pyridine ring (e.g., halogenation) .
  • Additives: Use catalytic p-TsOH or CeCl₃ to direct reactivity toward specific positions .

Q. How does the aldehyde group participate in multicomponent reactions to generate bioactive heterocycles?

Methodological Answer:

  • Knoevenagel Condensation: React with malononitrile in methanol to form α,β-unsaturated nitriles, precursors for antimicrobial pyrimidine hybrids (e.g., yields ~70–85% under microwave irradiation) .
  • Mannich Reaction: Combine with secondary amines and ketones to generate spiro-pyrano-pyridines with anti-inflammatory activity. Monitor pH (6–7) to avoid aldehyde self-condensation .

Q. What mechanistic insights explain unexpected byproducts during formylation or cyclization steps?

Methodological Answer:

  • Intermediate Trapping: Use quenching agents (e.g., NaHCO₃) to isolate reactive intermediates (e.g., iminium ions). Characterize via ESI-MS .
  • Kinetic vs. Thermodynamic Control: For cyclization, lower temperatures (0–25°C) favor kinetic products (e.g., 6-membered rings), while higher temperatures (>80°C) drive thermodynamic products (e.g., 7-membered rings) .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity (e.g., antimicrobial vs. inactive results)?

Methodological Answer:

  • Purity Verification: Confirm compound purity (>95%) via HPLC (C18 column, 0.1% TFA/ACN gradient). Impurities like residual POCl₃ may skew bioassays .
  • Strain-Specific Testing: Replicate assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Check for efflux pump interference using inhibitors like PAβN .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-carbaldehyde
Reactant of Route 2
7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-carbaldehyde

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